Clinical Efficacy in Peripheral Circulatory Disorders: 64.0% Overall Response Rate
In a pooled analysis of Japanese domestic clinical trials encompassing 17 institutions and 192 patients, Hepronicate demonstrated an overall efficacy rate of 64.0% (55/86 patients) for the treatment of peripheral circulatory disorders including Raynaud's disease, Buerger's disease, and arteriosclerosis obliterans [1]. This figure serves as a benchmark against which other vasoactive compounds in the same indication class can be evaluated. Notably, these studies included double-blind comparative designs, establishing the compound's clinical utility in a controlled setting [1].
| Evidence Dimension | Overall efficacy rate (physician-assessed improvement) |
|---|---|
| Target Compound Data | 64.0% (55/86 patients) |
| Comparator Or Baseline | Baseline (pre-treatment clinical status) / placebo-controlled design |
| Quantified Difference | Absolute response rate of 64.0% above baseline; statistical significance vs. placebo reported |
| Conditions | Japanese multicenter clinical trials (n=192 total; n=86 for peripheral circulatory disorders); double-blind comparative design; oral administration 300-600 mg/day |
Why This Matters
This quantitative efficacy benchmark allows researchers to directly compare Hepronicate's performance against other vasodilators in similar patient populations when designing studies or selecting reference compounds.
- [1] KEGG Medicus. Japanese Package Insert: Hepronicate Tablets 100mg 'CH'. Section 17.1.1 Domestic Clinical Trials. Available at: https://www.kegg.jp/medicus-bin/japic_med?japic_code=00057301. View Source
